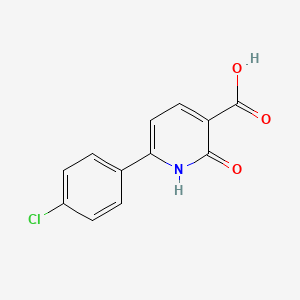

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGGWZGPODAQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405852 | |

| Record name | 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147269-16-7 | |

| Record name | 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H8ClNO3

- Molecular Weight : 249.7 g/mol

- Structural Features : The compound contains a dihydropyridine core, which is significant for its biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-pyridone-3-carboxylic acids exhibit notable antimicrobial properties. The compound's structural similarity allows it to be evaluated for activity against various pathogens, including bacteria and fungi. For instance, studies have shown that compounds with similar structures can inhibit the growth of Staphylococcus aureus and Candida albicans .

Anticancer Potential

The dihydropyridine scaffold has been linked to anticancer activities. Compounds derived from this structure have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Building Blocks for Drug Development

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a versatile building block in the synthesis of more complex pharmaceutical agents. It is utilized in the synthesis of g-secretase inhibitors and other biologically active compounds .

Functionalization Opportunities

The carboxylic acid group in this compound allows for further functionalization, making it suitable for creating derivatives with enhanced biological activities or improved pharmacokinetic properties. This aspect is crucial in drug design where modifications can lead to better efficacy or reduced side effects .

Synthesis and Evaluation Studies

A study reported the synthesis of a library of 2-pyridone derivatives, including those based on this compound, which were evaluated for their antimicrobial properties using broth dilution methods . The findings indicated that certain derivatives exhibited significant activity against Gram-positive bacteria.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Such studies help elucidate the mechanisms by which these compounds exert their biological effects and guide further optimization in drug design .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substitution on the Phenyl Ring

- 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 147269-19-0): Structural Difference: Chlorine at the meta position on the phenyl ring. Properties: Similar molecular weight (249.66 g/mol) but distinct electronic effects due to altered substituent positioning. Synthesis: Prepared via analogous methods, but reaction yields and purification steps may vary due to steric and electronic differences .

6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1172845-54-3):

- Structural Difference: Nitro group replaces chlorine at the para position.

- Properties: Higher molecular weight (279.20 g/mol, C₁₂H₈N₂O₅) and increased electron-withdrawing effects, enhancing acidity of the carboxylic group. The nitro group may improve binding to electron-rich biological targets but reduces metabolic stability .

Substituent Variations on the Pyridine Ring

- 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1375471-51-4): Structural Differences: Hydroxyl group at the 4-position of the phenyl ring and a methyl group at the 6-position of the pyridine ring. Properties: Increased polarity due to the hydroxyl group (logP reduction) and steric hindrance from the methyl group. Molecular weight: 249.23 g/mol (C₁₃H₁₁NO₄). The hydroxyl group may participate in hydrogen bonding, enhancing solubility and biological interactions .

- Methyl 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 2120828-58-0): Structural Difference: Carboxylic acid replaced by a methyl ester. Properties: Reduced acidity and increased lipophilicity (logP: ~2.1), improving membrane permeability. Molecular weight: 263.68 g/mol (C₁₃H₁₀ClNO₃). Ester derivatives are often prodrugs, hydrolyzed in vivo to the active carboxylic acid form .

Functional Group Modifications

- 5-Cyano-6-(methylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Structural Differences: Cyano and methylthio groups at the 5- and 6-positions, respectively. Properties: The electron-withdrawing cyano group enhances electrophilicity, while the methylthio group contributes to sulfur-mediated interactions. This compound is used in synthetic intermediates for heterocyclic chemistry .

Physical Properties

*Melting point inferred from analog 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (128–130°C) .

Biological Activity

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 147269-16-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential therapeutic properties.

- Molecular Formula : C12H8ClNO3

- Molecular Weight : 249.7 g/mol

- Structure : The compound features a dihydropyridine core with a chlorophenyl substituent and a carboxylic acid functional group, contributing to its biological activities.

Cytotoxic Activity

Research has demonstrated that derivatives of 2-oxo-1,2-dihydropyridine compounds exhibit significant cytotoxic effects against various human tumor cell lines. In a study evaluating a series of such compounds, several exhibited notable cytotoxicity:

- Compound Activity : Among the tested compounds, analog 24 was found to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line . This suggests that this compound and its derivatives could serve as promising anticancer agents.

| Compound | Cell Line | Relative Activity |

|---|---|---|

| Analog 24 | HT29 (Colon) | 2.5x Doxorubicin |

| Analog 15 | Various Tumors | Significant Cytotoxicity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that certain derivatives showed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria:

- Key Findings :

| Microorganism | Compound | Activity Level |

|---|---|---|

| Staphylococcus aureus | Analog 24 | Comparable to Ampicillin |

| Escherichia coli | Analog 24 | Comparable to Ampicillin |

| Candida albicans | Analog 24 | Significant Activity |

The mechanism of action for the cytotoxicity and antimicrobial activity of these compounds is believed to involve interaction with cellular targets such as DNA gyrase, which is critical for bacterial DNA replication. Molecular docking studies have indicated that these compounds can effectively bind to the active site of DNA gyrase, disrupting bacterial growth mechanisms .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Testing :

Q & A

Q. Q1. What are the established synthetic routes for 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols:

Core Formation : Start with a condensation reaction between 4-chlorobenzaldehyde and a β-keto ester (e.g., ethyl acetoacetate) under acidic or basic conditions to form the pyridone ring.

Functionalization : Introduce the carboxylic acid group at position 3 via hydrolysis of an ester intermediate under alkaline conditions (e.g., NaOH/EtOH).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Optimization : Monitor reaction progress via TLC. Adjust temperature (60–80°C for cyclization) and catalyst (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Purity can be verified via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Q2. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Use a combination of analytical techniques:

Spectroscopy :

- NMR : Confirm aromatic protons (δ 7.2–8.0 ppm for chlorophenyl) and pyridone ring protons (δ 6.5–7.0 ppm).

- IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for carboxylic acid and pyridone).

Mass Spectrometry : ESI-MS in negative mode to detect [M−H]⁻ ion matching the molecular weight (e.g., calculated m/z 277.03 for C₁₂H₈ClNO₃).

X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., analogous compounds in used this for pyridine derivatives).

Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Design assays based on functional groups and prior analogs:

Antimicrobial Activity :

- Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).

Enzyme Inhibition :

- Target cyclooxygenase-2 (COX-2) or kinases using fluorometric assays.

- Compare IC₅₀ values with known inhibitors (e.g., celecoxib for COX-2).

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM).

Advanced Research Questions

Q. Q4. How can researchers address regioselectivity challenges during functionalization of the pyridone ring?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxylic acid) to steer electrophilic substitution.

Metal Catalysis : Use Pd-catalyzed C–H activation for selective coupling at position 4 or 3.

Computational Modeling : Employ DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict reactive sites based on frontier molecular orbitals .

Q. Q5. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from assay variability or compound stability:

Assay Validation :

- Replicate experiments across independent labs.

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

Compound Integrity : Verify purity via HPLC before assays; degradation products (e.g., decarboxylation) may skew results.

Mechanistic Studies : Use SPR (surface plasmon resonance) to confirm direct target binding, ruling out off-target effects.

Q. Q6. What strategies mitigate poor aqueous solubility during in vivo studies?

Methodological Answer: Address solubility limitations via:

Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate.

Co-solvents : Use Cremophor EL or cyclodextrins for formulation.

Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved bioavailability, followed by enzymatic hydrolysis in vivo.

Q. Q7. How to identify molecular targets using computational and experimental approaches?

Methodological Answer: Combine methods for robust target identification:

Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina. Prioritize targets with high-affinity binding (e.g., kinases with ATP-binding pockets).

Thermal Shift Assay : Monitor protein denaturation (via DSF) to detect ligand-induced stabilization.

CRISPR-Cas9 Knockout : Validate targets by assessing loss of compound efficacy in gene-edited cell lines.

Q. Q8. What analytical methods track stability under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies:

pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze via HPLC for degradation peaks.

Thermal Stress : Heat to 80°C in solid state and solution; monitor using TGA/DSC for thermal events.

Light Exposure : Use ICH Q1B guidelines for photostability testing in a light cabinet (UV/vis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.